molecular formula C7H3ClN2O2 B1360291 2-Chloro-4-nitrobenzonitrile CAS No. 28163-00-0

2-Chloro-4-nitrobenzonitrile

Cat. No.: B1360291
CAS No.: 28163-00-0
M. Wt: 182.56 g/mol
InChI Key: ZIGQFRQZYVQQDR-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzonitrile (CAS 28163-00-0) is an aromatic nitrile with the molecular formula C₇H₃ClN₂O₂ and a molecular weight of 182.56 g/mol . It features a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 4, and a nitrile (-CN) group at position 1. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . Its electron-withdrawing substituents (Cl and NO₂) enhance reactivity in reactions such as nucleophilic aromatic substitution or cross-coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide . Another method includes the reaction of 2-chloro-4-nitrobenzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically poured into a cooled solvent such as toluene or benzene, stirred at room temperature, and then filtered to remove insoluble inorganic compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the ortho position to the nitrile group undergoes substitution with nucleophiles under mild conditions .

Mechanism :

  • Nucleophilic Attack : The electron-withdrawing nitro group activates the ortho-chlorine for substitution .

  • Reagent-Specific Reactions :

    • Ammonia : Forms 2-amino-4-nitrobenzonitrile.

    • Water/Alcohols : Generates phenolic or ether derivatives .

Industrial Relevance :
This reaction is critical in synthesizing pharmaceutical intermediates, such as diuretics .

Reduction of the Nitro Group

The nitro group is reduced to an amino group using hydrogen gas (H₂) with palladium catalysts or tin(II) chloride.

Reaction Pathway :

  • Catalytic Hydrogenation :
    Ar NO2H2/PdAr NH2\text{Ar NO}_2\xrightarrow{\text{H}_2/\text{Pd}}\text{Ar NH}_2

  • Chemical Reduction :
    Ar NO2SnCl2Ar NH2\text{Ar NO}_2\xrightarrow{\text{SnCl}_2}\text{Ar NH}_2

Product :
2-Chloro-4-aminobenzonitrile, a precursor for agrochemicals.

4.1. Cyanide Conversion

The nitrile group can be converted to carboxylic acids or amides via hydrolysis .

Acid Hydrolysis :

  • Conditions : Aqueous H₂SO₄, 100°C.

  • Product : 2-Chloro-4-nitrobenzoic acid .

4.2. Nitro Group Displacement

Nitro displacement by aryl diazonium salts forms azo compounds .

Reaction :
Ar NO2Ar N2+Ar N N Ar\text{Ar NO}_2\xrightarrow{\text{Ar N}_2^+}\text{Ar N N Ar}

Biological and Industrial Significance

2-Chloro-4-nitrobenzonitrile is a key intermediate in:

  • Pharmaceuticals : Synthesis of diuretics (e.g., tetrazole derivatives) .

  • Agrochemicals : Development of insecticides.

  • Materials Science : Precursor for aromatic polymers .

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-4-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

  • Antimalarial Agents : It has been reported that derivatives of this compound exhibit antimalarial activity, making it a valuable precursor in the development of new treatments for malaria .
  • Antiviral and Anticancer Research : The compound is being studied for its potential as an active pharmaceutical ingredient against immunodeficiency diseases and certain cancers. Research indicates that its derivatives may possess antiviral properties .

Environmental Applications

Recent studies have explored the degradation characteristics of related compounds, such as 2-chloro-4-nitrophenol, in microbial electrolysis cells. These studies highlight the potential for using similar nitrobenzonitriles in wastewater treatment processes, where they can be reduced and assimilated by anaerobic microorganisms .

Toxicology and Safety Considerations

While this compound has beneficial applications, it also poses health risks:

  • Irritation Risks : The compound is known to cause irritation to the eyes, skin, and respiratory system upon exposure. It may also lead to gastrointestinal distress if ingested .
  • Cyanide Release : Metabolism may yield cyanide, which is hazardous and can impair cellular respiration . Therefore, handling this compound requires strict safety protocols to mitigate exposure risks.

Case Studies

  • Antimalarial Development : A study demonstrated that specific derivatives of this compound exhibited significant activity against malaria parasites in vitro. These findings suggest that further development could lead to effective new antimalarial drugs .
  • Microbial Degradation Research : In experiments utilizing microbial electrolysis cells, researchers successfully degraded nitrophenolic compounds similar to this compound, showcasing its potential for bioremediation applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

4-Chloro-2-nitrobenzonitrile (CAS 34662-32-3)

  • Molecular Formula : C₇H₃ClN₂O₂ (identical to 2-chloro-4-nitrobenzonitrile).
  • Substituents : Chlorine at position 4, nitro at position 2.
  • Impact: The positional swap of Cl and NO₂ alters electronic effects.

5-Chloro-2-nitrobenzonitrile (CAS 126147-86-2)

  • Substituents : Chlorine at position 5, nitro at position 2.
  • Impact : The nitro group at position 2 and chlorine at position 5 create distinct electronic and steric environments, which may influence regioselectivity in further substitutions .

2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6)

  • Substituents : Chlorine at position 2, nitro at position 5.
  • Impact : Similar to the original compound but with the nitro group shifted to position 5. This configuration may reduce resonance stabilization of intermediates in substitution reactions .

Substituted Analogues

2-Chloro-4-fluorobenzonitrile

  • Molecular Formula : C₇H₄ClFN.
  • Substituents : Fluorine replaces the nitro group at position 4.
  • Impact : Fluorine’s weaker electron-withdrawing effect compared to nitro reduces the compound’s electrophilicity, making it less reactive in aromatic substitution reactions .

2-Chloro-4-hydroxybenzonitrile (CAS 3336-16-1)

  • Molecular Formula: C₇H₄ClNO.
  • Substituents : Hydroxyl (-OH) replaces the nitro group.
  • Melting Point : 160°C (decomposition).
  • Impact : The hydroxyl group introduces hydrogen bonding, increasing polarity and solubility in polar solvents. This derivative is more suited for applications requiring hydrophilic interactions .

2-Chloro-4-methoxybenzonitrile (CAS 127666-99-3)

  • Molecular Formula: C₈H₆ClNO.
  • Substituents : Methoxy (-OCH₃) replaces the nitro group.
  • Impact : The methoxy group is electron-donating via resonance, which decreases electrophilicity at the ring. This compound may exhibit enhanced solubility in organic solvents compared to nitro derivatives .

Functional Group Variants

2-Chloro-4-nitrobenzamide (CAS 3011-89-0)

  • Molecular Formula : C₇H₅ClN₂O₃.
  • Substituents : Amide (-CONH₂) replaces the nitrile.
  • Impact : The amide group introduces hydrogen-bonding capacity, altering solubility and reactivity. This derivative is more likely to participate in condensation or peptide coupling reactions .

2-Chloro-4-nitrobenzoic Acid (CAS 99-60-5)

  • Molecular Formula: C₇H₄ClNO₄.
  • Substituents : Carboxylic acid (-COOH) replaces the nitrile.
  • Impact : The acidic proton enables salt formation, enhancing water solubility. This compound is often used in metal coordination or as a building block for esters .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound 28163-00-0 C₇H₃ClN₂O₂ 182.56 2-Cl, 4-NO₂ High reactivity in substitution reactions; intermediate in agrochemicals
4-Chloro-2-nitrobenzonitrile 34662-32-3 C₇H₃ClN₂O₂ 182.56 4-Cl, 2-NO₂ Altered electronic effects; potential for regioselective synthesis
2-Chloro-4-fluorobenzonitrile Not provided C₇H₄ClFN 155.56 2-Cl, 4-F Reduced electrophilicity; used in fluorinated intermediates
2-Chloro-4-hydroxybenzonitrile 3336-16-1 C₇H₄ClNO 153.57 2-Cl, 4-OH High polarity; applications in dyes or pharmaceuticals
2-Chloro-4-nitrobenzamide 3011-89-0 C₇H₅ClN₂O₃ 200.58 2-Cl, 4-NO₂, 1-CONH₂ Hydrogen-bonding capability; peptide synthesis

Biological Activity

2-Chloro-4-nitrobenzonitrile (2C4N) is a compound that has garnered attention due to its biological activities and potential applications in various fields, particularly in pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of 2C4N, including its metabolic pathways, toxicity, and applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 199.57 g/mol

The compound features a chloro group, a nitro group, and a nitrile functional group attached to a benzene ring, which contributes to its reactivity and biological properties.

Metabolic Pathways

Recent studies have highlighted the metabolism of 2C4N by microorganisms, particularly focusing on its biodegradation. One significant study reported the degradation of 2C4N by Rhodococcus sp. strain MB-P1 under aerobic conditions. The strain utilizes 2C4N as its sole carbon, nitrogen, and energy source, leading to the formation of various metabolites:

  • Initial Metabolite : 4-amino-3-chlorophenol (4A3CP)
  • Subsequent Metabolite : 6-chlorohydroxyquinol (6CHQ)

The degradation pathway involves several enzymatic reactions, including the action of flavin-dependent monooxygenases and dioxygenases that facilitate the removal of nitro groups and further transformation into less harmful substances .

Toxicity and Environmental Impact

The toxicity of 2C4N has been evaluated in various studies. It has been shown to exhibit mutagenic properties, which raises concerns regarding its use in consumer products such as hair dyes. Regulatory assessments have focused on its potential genetic toxicity and environmental persistence .

Table 1: Toxicological Data Summary

Study ReferenceEndpointResult
MutagenicityPositive in Ames test
Genetic ToxicityInduced chromosomal aberrations
Environmental PersistenceBiodegradable by specific bacterial strains

Applications in Pharmaceuticals

2C4N serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of compounds that have diuretic properties . The compound's ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules.

Case Studies

  • Biodegradation Study : A study conducted by Khan et al. (2013) demonstrated the effective biodegradation of 2C4N by Rhodococcus sp., providing insights into microbial pathways for environmental detoxification .
  • Toxicological Assessment : Research evaluating the mutagenicity of hair dye components highlighted 2C4N's potential risks, prompting discussions on regulatory standards for cosmetic ingredients .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 2-Chloro-4-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves nitration and halogenation steps. Key methods include:

  • Chlorination with Thionyl Chloride (SOCl₂): Using SOCl₂ in solvents like benzene or dichloromethane under reflux (4–12 hours) achieves moderate to high yields. Temperature control (0–50°C) is critical to minimize byproducts like sulfonic acid derivatives .
  • Alternative Chlorinating Agents: Oxalyl chloride (COCl)₂ with catalytic dimethylformamide (DMF) in dichloromethane at 50°C produces fewer side reactions compared to SOCl₂, yielding purer products .

Table 1: Comparison of Synthetic Methods

Reagent SystemSolventTemp. (°C)Time (h)Yield (%)Purity Considerations
SOCl₂ + N-methyl-acetamideBenzeneReflux460–70Requires post-reaction distillation
(COCl)₂ + DMFCH₂Cl₂501–275–85Minimal byproducts; orange solid

Key Takeaway: Optimize solvent polarity and reaction time to balance yield and purity. Monitor reaction progress via TLC or in-situ IR for nitro group formation.

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic proton splitting patterns. The chloro and nitro groups deshield adjacent protons, causing distinct doublets (e.g., δ 8.2–8.5 ppm for nitro-adjacent H) .
    • ¹³C NMR: Nitrile carbons appear at δ 115–120 ppm, while nitro-substituted carbons resonate at δ 145–150 ppm .
  • IR Spectroscopy:
    • Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .
  • Mass Spectrometry (MS):
    • Molecular ion [M]⁺ peaks at m/z 196 (Cl = 35) and 198 (Cl = 37) with a 3:1 ratio confirm the presence of chlorine .

Best Practice: Combine NMR and IR to resolve ambiguities in substitution patterns. Use high-resolution MS for exact mass validation.

Q. Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection: Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with exact exchange terms improve accuracy for nitro and cyano groups. Basis sets such as 6-311G(d,p) capture polarization effects .
  • Key Calculations:
    • HOMO-LUMO Gaps: Predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing electrophilicity at the para position .
    • Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugation between Cl, NO₂, and C≡N groups, explaining charge distribution .
  • Thermochemical Accuracy: Validate computed atomization energies against experimental data (average error <3 kcal/mol) using gradient-corrected functionals .

Application Example: DFT predicts regioselectivity in Suzuki couplings, guiding synthetic routes for derivatives .

Q. Advanced: What strategies can resolve contradictions in reaction outcomes when using different chlorinating agents for synthesizing nitrobenzonitrile derivatives?

Methodological Answer:
Contradictions often arise from competing reaction pathways:

  • Mechanistic Analysis:
    • SOCl₂ proceeds via a sulfonic acid intermediate, risking over-chlorination. In contrast, (COCl)₂ follows a direct nucleophilic substitution pathway, reducing side reactions .
  • Byproduct Identification:
    • Use GC-MS or HPLC to detect sulfonate esters (common with SOCl₂) or dimerization products .
  • Kinetic Control:
    • Lower temperatures (0–20°C) favor selective mono-chlorination, while higher temps (>50°C) promote di-chlorinated byproducts .

Case Study: Switching from SOCl₂ to (COCl)₂ increased yield from 65% to 82% in a scaled-up synthesis of this compound .

Q. Advanced: How do solvation effects and molecular interactions impact the chemical reactivity and stability of this compound in various solvents?

Methodological Answer:

  • Solvent Polarity:
    • Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in nucleophilic substitutions, accelerating reactions at the nitro group .
    • Non-polar solvents (e.g., toluene) enhance π-π stacking, potentially causing precipitation during synthesis .
  • Hydrogen Bonding:
    • Protic solvents (e.g., ethanol) hydrogen-bond with the nitrile group, reducing its electrophilicity. This can be mitigated by using crown ethers to sequester protons .
  • Stability Studies:
    • Accelerated degradation tests (40°C/75% RH) show nitro group reduction in acidic media. Store in anhydrous, inert atmospheres to prevent hydrolysis .

Experimental Design: Conduct UV-Vis stability assays in varying solvents to correlate degradation rates with solvent parameters (e.g., Kamlet-Taft) .

Properties

IUPAC Name

2-chloro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGQFRQZYVQQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182428
Record name 2-Chloro-4-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28163-00-0
Record name 2-Chloro-4-nitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrobenzonitrile
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Record name 2-Chloro-4-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

Thionyl chloride (1,000 g, 8.4 m) was then added to the 2-chloro-4-nitrobenzamide (200 g, 1 m) while the mixture was warmed. After addition, the mixture was refluxed for approximately three hours. The excess thionyl chloride was removed by distillation leaving a reaction mixture residue. Benzene (500 ml) was added to the cold reaction mixture residue to extract the reaction product. The extract was washed with diluted sodium hydroxide solution and water until neutralized and then dried over anhydrous sodium sulfate. The benzene solvent was distilled off and the reaction product was crystallized from methanol to yield 2-chloro-4-nitrobenzonitrile (145 g, 79%, mp 73°-75° C.).
Quantity
0 (± 1) mol
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Quantity
200 g
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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